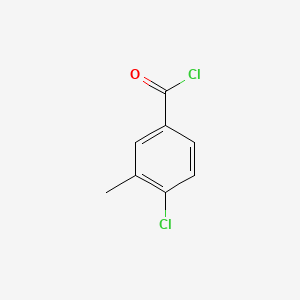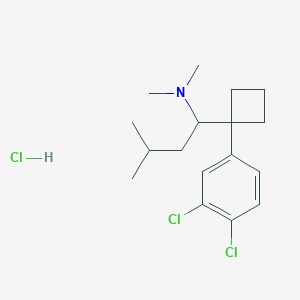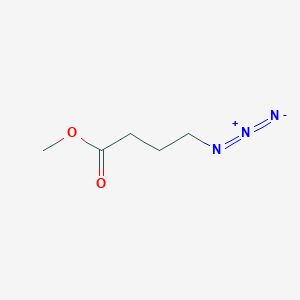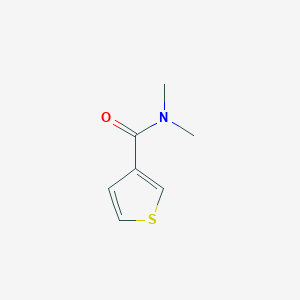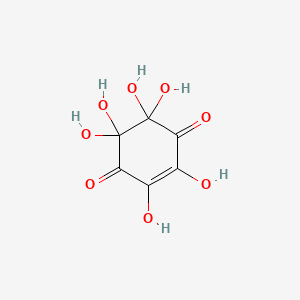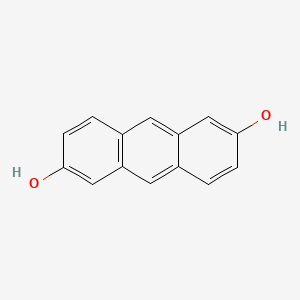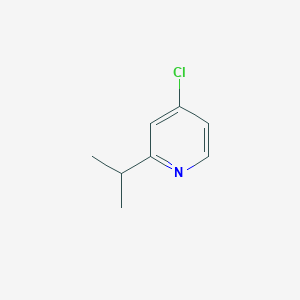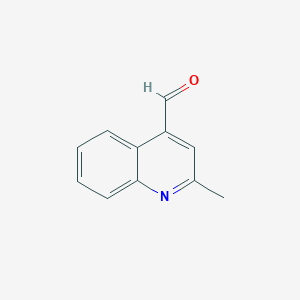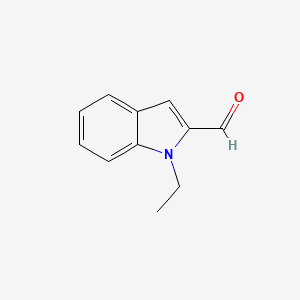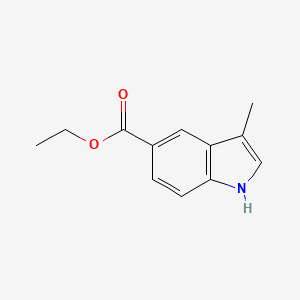
Ethyl-3-methyl-1H-indol-5-carboxylat
Übersicht
Beschreibung
Ethyl 3-methyl-1H-indole-5-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases . It is also used in metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, has been a subject of interest in recent years . These compounds are synthesized through various methods, including N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-1H-indole-5-carboxylate is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including Ethyl 3-methyl-1H-indole-5-carboxylate, show various biologically vital properties . They are used as reactants in several chemical reactions, including the preparation of diphenylsulfonium ylides from Martin’s sulfurane and cross dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
Ethyl 3-methyl-1H-indole-5-carboxylate is a light-yellow to yellow powder or crystals . It has a molecular weight of 203.24 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Laut Forschung haben Ethyl-3-methyl-1H-indol-5-carboxylat-Derivate eine antivirale Aktivität gezeigt, insbesondere gegen das Hepatitis-C-Virus (HCV), was auf potenzielle therapeutische Anwendungen hindeutet .
Biologisch aktive Verbindungen
Indol-Derivate, einschließlich this compound, wurden für ihre biologischen Aktivitäten gegen Krebszellen, Mikroben und verschiedene Erkrankungen erkannt . Ihre Vielseitigkeit macht sie zu einem wichtigen Schwerpunkt der pharmazeutischen Chemieforschung.
Wirkmechanismus
Ethyl 3-methyl-1H-indole-5-carboxylateole has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, Ethyl 3-methyl-1H-indole-5-carboxylateole can reduce inflammation and pain.
Biochemical and Physiological Effects
Ethyl 3-methyl-1H-indole-5-carboxylateole has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and reduce the risk of stroke. In addition, Ethyl 3-methyl-1H-indole-5-carboxylateole has been found to have antioxidant and anti-inflammatory properties, as well as to be an effective inhibitor of the enzyme cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 3-methyl-1H-indole-5-carboxylateole in laboratory experiments is its ability to inhibit the enzyme cyclooxygenase-2, which can be useful in studying the effects of inflammation and pain. However, there are some limitations to using Ethyl 3-methyl-1H-indole-5-carboxylateole in laboratory experiments. For example, the compound is not very stable, and it can be difficult to accurately measure its concentration in a solution. In addition, the compound is toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
Future research on Ethyl 3-methyl-1H-indole-5-carboxylateole could focus on its potential therapeutic applications, such as its use as an anti-inflammatory agent or as an inhibitor of the enzyme cyclooxygenase-2. In addition, further research could focus on the compound's potential use as an antioxidant, its ability to inhibit the growth of cancer cells, and its ability to reduce the risk of stroke. Furthermore, further research could focus on the compound's potential use in the development of new pharmaceuticals and the study of enzyme kinetics and protein folding. Finally, research could also focus on the compound's potential use in the production of food preservatives, resins, and rubber adhesives.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(6-9)8(2)7-13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSECHLHOABFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504909 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73396-90-4 | |
| Record name | Ethyl 3-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

